molecular formula C8H7ClN2O B8673995 4-(2-Butynyloxy)-6-chloropyrimidine CAS No. 405930-64-5

4-(2-Butynyloxy)-6-chloropyrimidine

Cat. No. B8673995
M. Wt: 182.61 g/mol
InChI Key: GEGGIEGNUJVDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Butynyloxy)-6-chloropyrimidine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Butynyloxy)-6-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Butynyloxy)-6-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

405930-64-5

Product Name

4-(2-Butynyloxy)-6-chloropyrimidine

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-but-2-ynoxy-6-chloropyrimidine

InChI

InChI=1S/C8H7ClN2O/c1-2-3-4-12-8-5-7(9)10-6-11-8/h5-6H,4H2,1H3

InChI Key

GEGGIEGNUJVDJB-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.05 g of sodium hydride (60% oil suspension) was suspended in 24 ml of tetrahydrofuran. 8 ml of tetrahydrofuran solution of 1.42 g of 2-butyn-1-ol was added dropwise at room temperature therein slowly, and the mixture was stirred for 20 minutes. Into the mixture was added dropwise 8 ml of tetrahydrofuran solution of 3 g of 4,6-dichloropyrimidine at 0° C. slowly, and stirred for 4 hours. The reaction mixture was poured into a saturated ammonium chloride aqueous solution, and the mixture was extracted with chloroform three times. The organic layers were washed with water, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to obtain 3.16 g of 4-chloro-6-(2-butynyloxy) pyrimidine.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
1.42 g
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In 24 ml of tetrahydrofuran was suspended 1.05 g of sodium hydride (60% in oil), to which 8 ml of a tetrahydrofuran solution containing 1.42 g of 2-butyn-1-ol was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 20 minutes and then cooled to 0° C., to which 8 ml of a tetrahydrofuran solution containing 3 g of 4,6-dichloropyrimidine was slowly added dropwise, followed by further stirring at 0° C. for 4 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 3.16 g of 4-chloro-6-(2-butynyloxy)pyrimidine, m.p.: 43.5° C.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
1.42 g
Type
reactant
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Six

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